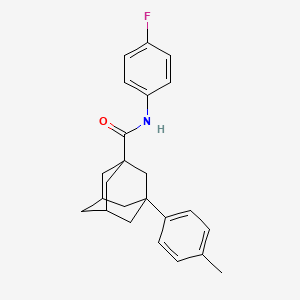
N-(3-chlorophenyl)-2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to be a novel synthetic molecule with potential biological activity. While the provided data does not directly describe this specific compound, it does provide insights into related compounds with similar structural motifs and potential biological activities. For instance, the first paper discusses a compound with antiproliferative activity against various cancer cell lines, which suggests that the compound may also possess similar biological properties . The second paper describes the synthesis of heterocyclic compounds derived from a triazole-containing starting material, which could be structurally related to the compound of interest .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including condensation reactions, cyclization, and functional group transformations. For example, the synthesis of a compound with a chlorothienopyrimidin moiety involves condensation with urea, chlorination, and further condensation with ethane-1,2-diamine . Similarly, the synthesis of triazole derivatives starts from a hydrazide and proceeds through the formation of thiosemicarbazides and subsequent cyclization . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography and density functional theory (DFT). The crystal structure of one compound was determined to belong to the tetragonal system, and the bond lengths and angles were compared with DFT calculations . Such analysis is crucial for understanding the three-dimensional conformation of the molecule and its potential interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of related compounds can be inferred from their functional groups and electronic properties. For instance, the HOMO and LUMO energies can indicate the electron-donating and accepting characteristics of a molecule, which are important for its reactivity . Additionally, the presence of reactive moieties such as triazoles suggests that the compound may undergo further chemical transformations or participate in biological interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. The related compounds exhibit properties such as solubility and stability, which are important for their biological activity and potential therapeutic applications. The intermolecular interactions within the crystal structures of these compounds have been analyzed using Hirshfeld surface analysis, which could also be relevant for the compound . Furthermore, the inhibition of enzymes such as lipase and α-glucosidase by related compounds indicates that the compound may also interact with these or similar biological targets .
Aplicaciones Científicas De Investigación
Anti-Inflammatory and Analgesic Agents
- Compounds derived from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, showing significant COX-2 inhibition, analgesic, and anti-inflammatory activities, indicating potential applications in managing pain and inflammation (Abu‐Hashem et al., 2020).
Antimicrobial Activity
- Novel thiazolidinone and acetidinone derivatives have been synthesized and shown to exhibit antimicrobial activity against various microorganisms, suggesting their use in developing new antimicrobial agents (Mistry et al., 2009).
Antitumor Activity
- New heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide have been investigated for their lipase and α-glucosidase inhibition, showing potential as anticancer agents (Bekircan et al., 2015).
- Thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been synthesized and evaluated for their antitumor activity, showing potent effects against several human cancer cell lines, indicating their potential in cancer therapy (Hafez & El-Gazzar, 2017).
Enzyme Inhibition
- Synthesis of novel 1,2,4-triazole derivatives has been reported, with studies on their cholinesterase inhibition, which could have implications for treating neurological disorders such as Alzheimer's disease (Riaz et al., 2020).
Antimalarial Effects
- Research on the synthesis of 2‐(3,4‐dichloroanilino)‐7‐[[[(dialkylamino)alkyl]amino]]‐5‐methyl‐s‐triazolo[1,5‐a]pyrimidines has demonstrated antimalarial activity, suggesting their potential use in developing new antimalarial drugs (Werbel et al., 1973).
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN6O4S/c1-33-17-7-5-16(6-8-17)29-18(10-15-11-19(30)26-21(32)25-15)27-28-22(29)34-12-20(31)24-14-4-2-3-13(23)9-14/h2-9,11H,10,12H2,1H3,(H,24,31)(H2,25,26,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEFNJZGIBUUIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)Cl)CC4=CC(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Chlorophenyl)methyl]-2-(2-nitrophenyl)-4,6-diphenylpyridin-1-ium perchlorate](/img/structure/B2540237.png)
![N-(4-ethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2540238.png)

![2-[(E)-2-(2-butoxynaphthalen-1-yl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B2540240.png)
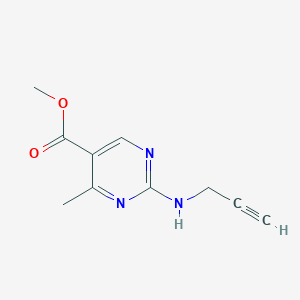
![5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2540242.png)
![8-[4-(3-Chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2540244.png)
![3-(3-chloro-4-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide](/img/structure/B2540246.png)
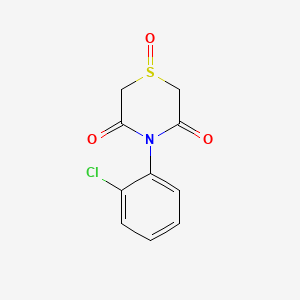
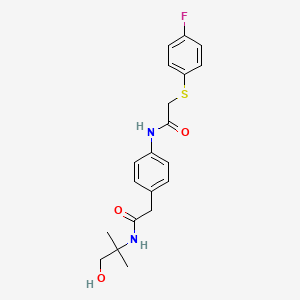
![[4-(Cyclopropylmethoxy)-2,6-difluorophenyl]boronic acid](/img/structure/B2540251.png)
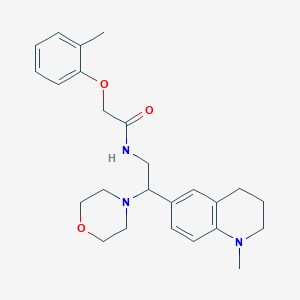
![N,N-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2540255.png)
